2-Ethylpyrrole

Overview

Description

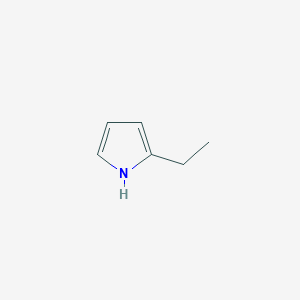

2-Ethylpyrrole (2EP) is an aliphatic heterocyclic compound that was first synthesized in 1956 by the reaction of ethyl bromide and pyrrole in the presence of sodium amide. It is a colorless liquid with a boiling point of 121°C and a melting point of -67°C. 2EP is an important intermediate in the synthesis of a variety of compounds, and has been studied extensively for its pharmacological and biological properties.

Scientific Research Applications

Ultrafast Photodissociation Dynamics :

- 2-Ethylpyrrole (2-EP) exhibits ultrafast photodissociation dynamics on the S1 and S2 πσ* states. This has been simulated using the ab initio multiple cloning method, providing insights into the dissociation mechanism, kinetic energy release spectra, and velocity map images. The findings contribute to understanding the N-H dissociation mechanism in such molecules (Green et al., 2019).

Primary Photochemistry :

- Research on the primary photochemistry of this compound using ultrafast ion imaging techniques revealed insights into the effects of ring substitution on dissociation dynamics, particularly in the context of N-H bond cleavage (Cole-Filipiak et al., 2017).

Synthesis of Inverted Porphyrins :

- This compound has been utilized in the direct synthesis of 3-substituted inverted porphyrins, expanding the scope of synthetic applications for this compound in macrocyclic and porphyrin chemistry (Schmidt & Chmielewski, 2001).

Polymerization on Polyether and Polyester Complexes :

- The polymerization of pyrrole on complexes formed with polyether, polyester, and polyetherester-iron(III) chloride has been studied, showing the potential of such methods in creating conducting polymers with varied electroactivity and morphological structures (Rabek et al., 1991).

Excited-State Decay Dynamics :

- Detailed investigations into the excited-state decay dynamics of this compound following UV excitation provided insights into various excited states and their lifetimes, contributing to a better understanding of the photochemical behavior of this molecule (Yuan et al., 2021).

Mechanism of Action

The ultrafast photodissociation dynamics of 2-Ethylpyrrole is simulated in a fully quantum manner on the S1 and S2 ps* states by the ab initio multiple cloning (AIMC) method . This method treats electrons with accurate electronic structure methods ‘‘on the fly’’, and nuclear dynamics with wavefunction propagation via basis set of Ehrenfest trajectory guided Gaussian wavepackets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

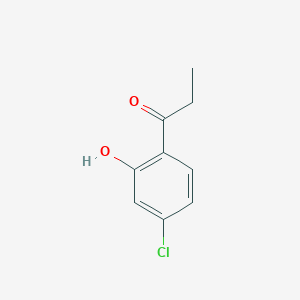

2-ethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPDDDRNQJNHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165807 | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1551-06-0 | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary photochemical reaction observed in 2-ethylpyrrole upon UV excitation?

A1: Upon UV excitation to its S1 state (a πσ* state), this compound predominantly undergoes N-H bond fission. [, ] This process has been observed across a range of wavelengths (238-265 nm) with an H atom appearance lifetime of approximately 70 fs. []

Q2: How does the N-H bond fission time in this compound vary with excitation wavelength and what does this suggest about the mechanism?

A2: Studies have shown the N-H bond fission lifetime in this compound remains relatively constant across a range of excitation wavelengths (238-265 nm). [] This insensitivity to photon energy, along with a small kinetic isotope effect, indicates that tunneling is not a dominant factor in the N-H bond cleavage process. []

Q3: What computational methods have been employed to study the photodissociation dynamics of this compound?

A3: The ab initio multiple cloning (AIMC) method has been successfully used to simulate the ultrafast photodissociation dynamics of this compound on the S1 and S2 πσ* states. [] This method provides a fully quantum mechanical description of the process, treating electrons with accurate electronic structure methods and nuclear dynamics with wavefunction propagation via a basis set of Ehrenfest trajectory guided Gaussian wavepackets. []

Q4: What insights into the N-H dissociation mechanism of this compound were gained from AIMC simulations?

A4: AIMC simulations revealed that the experimentally observed dissociation time constant in this compound is actually comprised of two components. [] The first component (<50 fs) arises from molecules with sufficient energy in the N-H stretch coordinate to overcome the dissociation barrier almost immediately. [] The second, slower component comes from molecules that require exploration of the potential energy surface before finding a pathway around the barrier to dissociate. [] This two-component mechanism, masked in experiments due to laser pulse widths, highlights the power of computational methods like AIMC in elucidating detailed reaction dynamics. []

Q5: What is the fate of the radical co-fragment produced during the photodissociation of this compound?

A5: Following N-H bond fission in this compound, the 2-ethylpyrrolyl radical co-fragment is initially formed in the electronically excited D1(B1) state. [] This excited radical then decays to its ground state D0(A2) through a conical intersection with a time constant of 2.5 ps. []

Q6: How does the reactivity of this compound with singlet oxygen compare to other heterocyclic compounds?

A6: this compound exhibits high reactivity with singlet oxygen, surpassing both 2-ethylfuran and 2-ethylthiophene. [] Within a series of substituted pyrroles, the reactivity order follows: this compound > 2-acetylpyrrole > 2-formylpyrrole. [] This reactivity pattern is attributed to the electron density at the C-1 and C-4 positions of the heterocyclic ring. []

Q7: What are the major products formed during the pyrolysis of 2-ethyl-5-methyl-1-pyrroline?

A7: Pyrolysis of 2-ethyl-5-methyl-1-pyrroline (1) yields several products, with the major ones being 2,5-dimethylpyrrole, 2-ethyl-5-methylpyrrole, and this compound. [] The proposed initial steps in these thermal reactions involve the loss of either a hydrogen atom or methyl radicals. []

Q8: Can this compound be used as a building block in organic synthesis?

A8: Yes, this compound serves as a starting material for the synthesis of various compounds. For instance, it can be employed in a direct synthesis route for 3-substituted inverted porphyrins. [] Additionally, it acts as a precursor in the preparation of 1,5-diphenyl and 1,5-diaryl-2-ethylpyrrole derivatives, which are being investigated for their potential as novel antimicrobial agents against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis. []

Q9: What are the products identified from the thermal decomposition of plasma-polymerized pyrrole (PPPy)?

A9: Pyrolysis gas chromatography/mass spectrometry (GC/MS) analysis of PPPy revealed nitriles with less than four carbons and alkyl pyrroles as the main thermal decomposition products. [] Importantly, the detection of only monosubstituted alkyl pyrroles, such as 2-methylpyrrole and this compound, suggests that PPPy primarily consists of monosubstituted pyrrole rings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)